3-Bromo-1-benzothiophene-6-carbaldehyde
Overview
Description
3-Bromo-1-benzothiophene-6-carbaldehyde is an organic compound with the molecular formula C9H5BrOS. It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring. The presence of a bromine atom at the third position and an aldehyde group at the sixth position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzothiophene-6-carbaldehyde typically involves the bromination of benzothiophene followed by formylation. One common method includes:
Bromination: Benzothiophene is treated with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to introduce the bromine atom at the third position.
Formylation: The brominated product is then subjected to a Vilsmeier-Haack reaction, where it reacts with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the sixth position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the bromination and formylation steps.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzothiophene-6-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 3-substituted benzothiophene derivatives.
Oxidation: Conversion to 3-Bromo-1-benzothiophene-6-carboxylic acid.
Reduction: Formation of 3-Bromo-1-benzothiophene-6-methanol.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
3-Bromo-1-benzothiophene-6-carbaldehyde is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: In the development of bioactive molecules and pharmaceuticals.
Medicine: As a precursor for drugs targeting specific biological pathways.
Industry: In the production of materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets. The bromine atom and aldehyde group allow it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, making it useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-benzothiophene-6-carbaldehyde
- 3-Iodo-1-benzothiophene-6-carbaldehyde
- 3-Fluoro-1-benzothiophene-6-carbaldehyde
Uniqueness
3-Bromo-1-benzothiophene-6-carbaldehyde is unique due to the specific reactivity of the bromine atom, which can be selectively substituted under mild conditions. This makes it a versatile intermediate for synthesizing a wide range of derivatives.
Properties
IUPAC Name |
3-bromo-1-benzothiophene-6-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAFDAJACJBSBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)SC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271762 | |
Record name | 3-Bromobenzo[b]thiophene-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10135-02-1 | |
Record name | 3-Bromobenzo[b]thiophene-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10135-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromobenzo[b]thiophene-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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